![molecular formula C12H11NOS2 B7785600 5-Benzylidene-3-ethylrhodanine](/img/structure/B7785600.png)
5-Benzylidene-3-ethylrhodanine
Overview
Description
5-Benzylidene-3-ethylrhodanine is a useful research compound. Its molecular formula is C12H11NOS2 and its molecular weight is 249.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzylidene-3-ethylrhodanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzylidene-3-ethylrhodanine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselectivity of Reactions with Diazomethanes : 5-Benzylidene-3-phenylrhodanine has been shown to react chemoselectively with diazomethanes, leading to the production of spirocyclopropane derivatives and other products, highlighting its reactivity and potential for creating structurally diverse compounds (Seyfried et al., 2009).
C-Acylation of Rhodanine Derivatives : 3-Ethylrhodanine derivatives have been studied for their reactions with aromatic carboxylic acid chlorides to form 5-aroyl derivatives, demonstrating their chemical versatility and potential for synthesizing new compounds with various properties (Kvitko et al., 1972).
Condensation with Polycyclic Aromatic Aldehydes : Rhodanine derivatives have been used to produce compounds with increased bacterial and fungicidal properties through condensation with various polycyclic aromatic aldehydes. This indicates their potential in developing new antimicrobial agents (Allan & Allan, 1959).
Molecular Rearrangement in Sulphur Compounds : The thermal rearrangement of 5-benzylidene-3-phenylrhodanine has been thoroughly investigated, showing complex reactions leading to a variety of products, demonstrating the compound's potential in synthetic organic chemistry (Atalla et al., 1990).
Photovoltaic Properties in Organic Solar Cells : Derivatives of 3-ethylrhodanine have been synthesized and evaluated for their application as donor materials in organic solar cells. This research suggests the utility of these compounds in the development of alternative energy technologies (Zhao et al., 2014).
Synthesis and Antimicrobial Activity : A series of derivatives have been synthesized and evaluated for antimicrobial activity. This indicates the utility of 5-benzylidene-2,4-thiazolidinediones and their derivatives in pharmaceutical applications (Patil et al., 2010).
properties
IUPAC Name |
(5E)-5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPYAPUFMILTB-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylidene-3-ethylrhodanine | |
CAS RN |
18331-34-5 | |
Record name | Rhodanine, 5-benzylidene-3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018331345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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